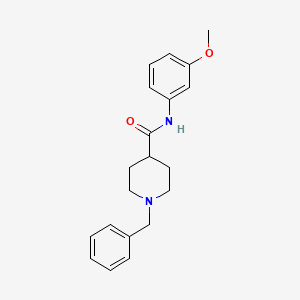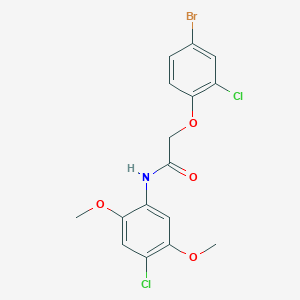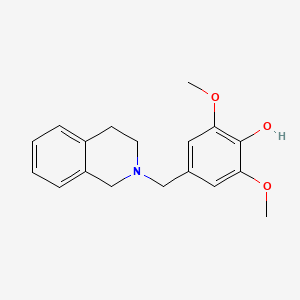
1-benzyl-N-(3-methoxyphenyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-N-(3-methoxyphenyl)-4-piperidinecarboxamide, also known as BRL-15572, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidinecarboxamide derivatives and has shown promising results in various scientific research studies.
Aplicaciones Científicas De Investigación
1-benzyl-N-(3-methoxyphenyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anxiolytic, antidepressant, and anti-inflammatory effects in animal models. 1-benzyl-N-(3-methoxyphenyl)-4-piperidinecarboxamide has also been studied for its potential in the treatment of neuropathic pain and addiction. It has been shown to reduce morphine-induced tolerance and dependence in animal models, suggesting its potential as an adjunct therapy for opioid addiction.
Mecanismo De Acción
1-benzyl-N-(3-methoxyphenyl)-4-piperidinecarboxamide acts as a selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP receptor). The NOP receptor is a G protein-coupled receptor that is involved in various physiological processes such as pain modulation, stress response, and reward. 1-benzyl-N-(3-methoxyphenyl)-4-piperidinecarboxamide binds to the NOP receptor and blocks the signaling pathway, resulting in the reduction of pain perception and stress response.
Biochemical and Physiological Effects
1-benzyl-N-(3-methoxyphenyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce anxiety-like behavior, improve cognitive function, and reduce inflammation. 1-benzyl-N-(3-methoxyphenyl)-4-piperidinecarboxamide has also been shown to reduce the expression of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines, suggesting its potential in the treatment of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-benzyl-N-(3-methoxyphenyl)-4-piperidinecarboxamide has several advantages for lab experiments. It has high purity and stability, making it a suitable compound for various scientific research studies. 1-benzyl-N-(3-methoxyphenyl)-4-piperidinecarboxamide is also selective for the NOP receptor, reducing the potential for off-target effects. However, 1-benzyl-N-(3-methoxyphenyl)-4-piperidinecarboxamide has some limitations for lab experiments. It has poor solubility in water, which can affect its bioavailability and pharmacokinetics. 1-benzyl-N-(3-methoxyphenyl)-4-piperidinecarboxamide also has a short half-life, which can affect its efficacy in vivo.
Direcciones Futuras
For 1-benzyl-N-(3-methoxyphenyl)-4-piperidinecarboxamide include the optimization of its pharmacokinetics and formulation, the evaluation of its safety and efficacy in clinical trials, and the investigation of its potential in the treatment of various disorders.
Métodos De Síntesis
1-benzyl-N-(3-methoxyphenyl)-4-piperidinecarboxamide can be synthesized through a multi-step process involving the reaction of 3-methoxybenzylamine with 4-piperidone, followed by N-benzylation and carboxamidation. The final product is obtained after purification and characterization using various spectroscopic techniques. The synthesis method of 1-benzyl-N-(3-methoxyphenyl)-4-piperidinecarboxamide has been optimized to achieve high yields and purity, making it a suitable compound for further scientific research studies.
Propiedades
IUPAC Name |
1-benzyl-N-(3-methoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-24-19-9-5-8-18(14-19)21-20(23)17-10-12-22(13-11-17)15-16-6-3-2-4-7-16/h2-9,14,17H,10-13,15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZFZJUEGSFREV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-(3-methoxyphenyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B5205808.png)
![N-(2,5-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B5205814.png)

![3-[(4-acetyl-1-piperazinyl)methyl]-6,8-dichloro-4H-chromen-4-one](/img/structure/B5205829.png)

![3-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5205842.png)

![methyl 2-{[1-(2-furoylamino)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate](/img/structure/B5205855.png)
![4,4'-methylenebis[N,N-bis(2-hydroxyethyl)benzenesulfonamide]](/img/structure/B5205873.png)

![N~2~-(3,4-dichlorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5205896.png)
![6-{[(2,5-dimethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5205897.png)
![2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-N-(2-methoxyethyl)ethanamine](/img/structure/B5205904.png)
